molecular formula C11H9N3O2 B13151619 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13151619
M. Wt: 215.21 g/mol
InChI Key: PEHHSIAYMQTOOK-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with pyrimidine precursors under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and a triazine derivative can lead to the formation of the desired compound . The reaction mass is often heated to reflux temperature and stirred for several hours before being cooled and neutralized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(pyridin-4-yl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyridine and pyrimidine rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

4-methyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-9(11(15)16)6-13-10(14-7)8-2-4-12-5-3-8/h2-6H,1H3,(H,15,16)

InChI Key

PEHHSIAYMQTOOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC=NC=C2

Origin of Product

United States

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